6-Chloro-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide
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Overview
Description
6-Chloro-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide is a synthetic organic compound characterized by the presence of a chloro group, a trifluoromethylsulfanyl group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide typically involves multiple steps, starting from readily available precursors. One common approach involves the chlorination of nicotinamide, followed by the introduction of the trifluoromethylsulfanyl group through nucleophilic substitution reactions. The final step involves the alkylation of the intermediate product to introduce the 1-methyl-2-trifluoromethylsulfanylethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Chloro-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity, while the chloro group may facilitate interactions with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(1-methyl-2-trifluoromethylsulfanylethyl)-pyridinecarboxamide
- 6-Chloro-N-(1-methyl-2-trifluoromethylsulfanylethyl)-benzamide
Uniqueness
6-Chloro-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide is unique due to the presence of the nicotinamide moiety, which can confer specific biological activities not observed in similar compounds. The trifluoromethylsulfanyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10ClF3N2OS |
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Molecular Weight |
298.71 g/mol |
IUPAC Name |
6-chloro-N-[1-(trifluoromethylsulfanyl)propan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10ClF3N2OS/c1-6(5-18-10(12,13)14)16-9(17)7-2-3-8(11)15-4-7/h2-4,6H,5H2,1H3,(H,16,17) |
InChI Key |
STXVRKMGAKHROU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC(F)(F)F)NC(=O)C1=CN=C(C=C1)Cl |
Origin of Product |
United States |
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